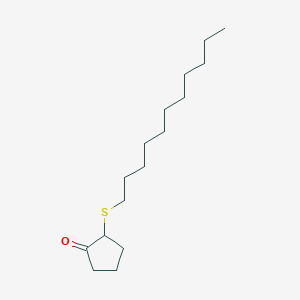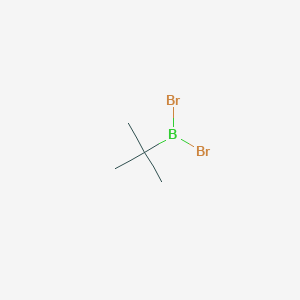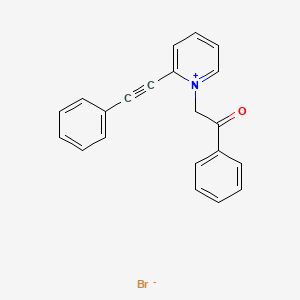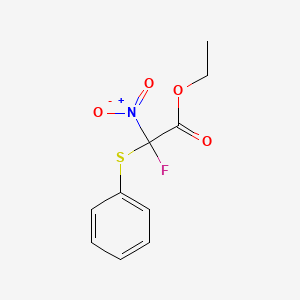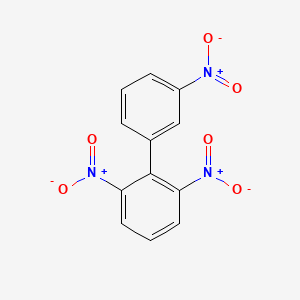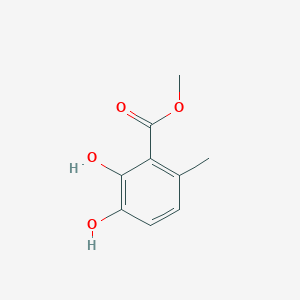
3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate is an organic compound with a complex structure that includes a cyclopentene ring, an acetate group, and a butenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2-acetoxy-3-butene with specific catalysts and reagents under controlled conditions. For example, the use of bis(1,5-cyclooctadiene)diiridium(I) dichloride and caesium carbonate in tetrahydrofuran at elevated temperatures can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as flash column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents and temperature control .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated hydrocarbon .
Applications De Recherche Scientifique
3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with enzymes.
Medicine: Research may explore its potential as a pharmaceutical precursor or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that facilitate its conversion into active metabolites. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and other metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Buten-2-yl acetate: A simpler ester with similar structural features.
4-Arylbut-3-en-2-yl esters: Compounds with an aryl group instead of a cyclopentene ring.
Uniqueness
3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate is unique due to its combination of a cyclopentene ring and a butenyl side chain, which imparts distinct chemical properties and reactivity compared to simpler esters .
Propriétés
Numéro CAS |
93913-10-1 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(3-but-3-en-2-yl-4-oxocyclopent-2-en-1-yl) acetate |
InChI |
InChI=1S/C11H14O3/c1-4-7(2)10-5-9(6-11(10)13)14-8(3)12/h4-5,7,9H,1,6H2,2-3H3 |
Clé InChI |
IZWZUDCACJAPII-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C1=CC(CC1=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


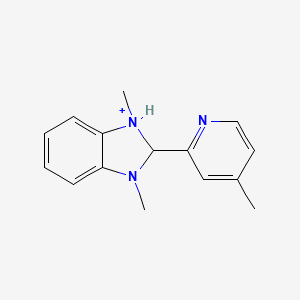

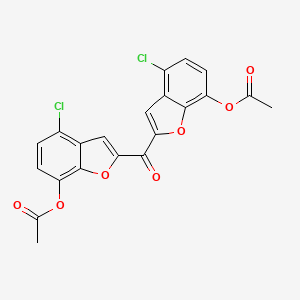
![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
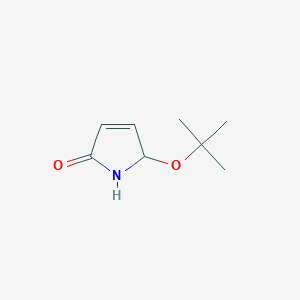
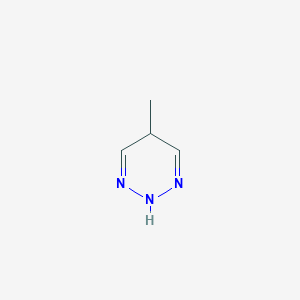
mercury](/img/structure/B14342529.png)

